molecular formula C18H21N3O2 B8451006 2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide

2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide

Cat. No.: B8451006
M. Wt: 311.4 g/mol
InChI Key: SKAPFLYTJSVTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a morpholine ring, and a benzamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-amino-6-bromobenzamide with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methylpyridinium-4-hydroxybenzolate
  • 2-amino-4-methylpyridinium tartrate monohydrate
  • 2-chloro-4-nitrobenzoate

Uniqueness

Compared to similar compounds, 2-amino-6-(4-morpholinylmethyl)-N-phenylBenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and benzamide moiety contribute to its versatility in various applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

2-amino-6-(morpholin-4-ylmethyl)-N-phenylbenzamide

InChI

InChI=1S/C18H21N3O2/c19-16-8-4-5-14(13-21-9-11-23-12-10-21)17(16)18(22)20-15-6-2-1-3-7-15/h1-8H,9-13,19H2,(H,20,22)

InChI Key

SKAPFLYTJSVTBF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC=C2)N)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of compound 7 (0.3 g) and 10% Pd/C (30 mg) in methanol (35 mL) was stirred under hydrogen (1 atm) for 1.5 h. The mixture was filtered through a bed of CELITE® and the filtrate was concentrated to provide a yellow solid product, intermediate compound 2. ESI-MS m/z=312 (MH+).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One

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